2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile is an organic compound characterized by its unique structure, which includes a furan ring substituted with amino and carbonitrile groups, as well as two 1,3-benzodioxol-5-yl groups
Preparation Methods
The synthesis of 2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzodioxole derivatives with furan intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and carbonitrile groups can participate in substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted products
Scientific Research Applications
2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile can be compared with other similar compounds, such as:
2-Furanol, 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-: This compound has a similar furan ring structure but differs in the substitution pattern and functional groups.
(E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide: This compound shares the benzodioxole moiety but has different substituents and overall structure
Properties
CAS No. |
87499-61-4 |
---|---|
Molecular Formula |
C19H12N2O5 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
2-amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile |
InChI |
InChI=1S/C19H12N2O5/c20-7-12-17(10-1-3-13-15(5-10)24-8-22-13)18(26-19(12)21)11-2-4-14-16(6-11)25-9-23-14/h1-6H,8-9,21H2 |
InChI Key |
NPIIJCBBXKKRLD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(OC(=C3C#N)N)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.